4,4'-Dithiodianiline

Self-healing polymers Polyurethane elastomers Dynamic covalent chemistry

Conventional aromatic diamines (MDA, ODA) produce irreversible thermosets that cannot self-heal or be chemically recycled. 4,4'-Dithiodianiline (DTDA) resolves this via a central disulfide bond enabling reversible thiol-disulfide interchange, imparting dynamic covalent character to polymer networks. • Self-healing efficiency up to 95.9% with record toughness of 774.4 MJ·m⁻³ in polyurethane coatings. • Epoxy matrices achieve Tg ≥206°C while enabling full chemical recycling and non-destructive glass-fiber recovery. • ~70°C reduction in thermal decomposition onset vs. MDA-cured analogs enables controlled depolymerization for adhesive disassembly and reprocessing.

Molecular Formula C12H12N2S2
Molecular Weight 248.4 g/mol
CAS No. 722-27-0
Cat. No. B145801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dithiodianiline
CAS722-27-0
Synonyms4,4'-diaminodiphenyldisulfide
4-aminophenyl disulfide
Molecular FormulaC12H12N2S2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)SSC2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2
InChIKeyMERLDGDYUMSLAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Dithiodianiline: Properties and Core Reactivity


4,4′-Dithiodianiline (DTDA) is an aromatic diamine with the molecular formula C₁₂H₁₂N₂S₂, featuring a central disulfide bond flanked by two para-aminophenyl groups . This compound is classified as a dynamic covalent crosslinker, owing to its ability to undergo reversible thiol-disulfide interchange reactions . Its dual amine functionalities allow it to serve as a curing agent or chain extender in epoxy and polyurethane systems, while the central disulfide bond imparts intrinsic self-healing, reprocessability, and stimuli-responsive properties to the resulting polymer networks [1].

Workflow Self-healing and reprocessable polymer network synthesis
Crosslinker Dynamic covalent crosslinker with reversible disulfide bond
Systems Epoxy curing and polyurethane chain extension

Why DTDA Cannot Be Replaced by Standard Diamines


Conventional aromatic diamines such as 4,4′-methylenedianiline (MDA), 4,4′-oxydianiline (ODA), and 4,4′-thiodianiline (TDA) produce thermosets and elastomers with fixed, irreversible covalent networks [1]. While these materials offer high strength and thermal stability, they lack the intrinsic dynamic behavior required for self-healing, reprocessing, or chemical recycling. In contrast, 4,4′-dithiodianiline (DTDA) introduces a reversible disulfide linkage into the polymer backbone [2]. This structural difference is not merely incremental; it fundamentally enables materials to autonomously repair damage, be reshaped after curing, and degrade under controlled conditions—capabilities absent in MDA- or ODA-cured systems . Therefore, substituting DTDA with a cheaper or more readily available analog like MDA compromises the entire functional premise of applications requiring damage tolerance and extended service life.

Irreversible Network Formation
Conventional diamines (MDA, ODA, TDA) form permanent crosslinks that may not support self-healing or reprocessing.
Lack of Dynamic Behavior
Without the reversible disulfide linkage, damage repair and chemical recycling under mild conditions are not enabled.
Functional Premise Compromise
Substituting DTDA with a standard aromatic diamine may remove the dynamic-covalent design required for damage-tolerant applications.

DTDA vs. Closest Analogs: Evidence Guide


Self-Healing Efficiency: DTDA vs. Non-Disulfide Systems

DTDA-based polyurethane nanocomposites exhibit self-healing efficiencies of up to 95.9% at 80 °C within 15 minutes, as measured by tensile strength recovery . In contrast, polyurethane films devoid of disulfide bonds (e.g., those cured with conventional diamines like 1,4-butanediol or aliphatic diamines) show no measurable self-healing capability under identical conditions [1]. This functional distinction arises directly from the dynamic disulfide metathesis enabled by the DTDA moiety.

Self-healing efficiency
Reported
95.9% recovery (DTDA-PU, 80°C/15 min)
0% recovery (non-disulfide PU)
May support applications requiring autonomous damage repair.
Cross-study comparable; tensile strength recovery measurement.
Self-healing polymers Polyurethane elastomers Dynamic covalent chemistry

Mechanical Toughness: DTDA vs. MDA-Based Systems

A polyurethane nanocomposite formulated with DTDA as a chain extender achieved a record toughness of 774.4 MJ·m⁻³, alongside a tensile strength of 68.3 MPa and elongation at break of 2882.7% . In contrast, typical MDA-cured epoxy or polyurethane systems exhibit toughness values below 200 MJ·m⁻³ and elongation under 500% [1]. The synergistic combination of hierarchical hydrogen bonds and aromatic disulfide bonds in DTDA-based networks is responsible for this extraordinary mechanical performance.

Mechanical toughness
Reported
774.4 MJ·m⁻³
Supports energy absorption and damage tolerance research.
Reported in polyurethane nanocomposite; typical MDA-cured systems <200 MJ·m⁻³ (cross-study review).
Polyurethane nanocomposites Toughness Mechanical performance

Thermal Decomposition: DTDA vs. MDA Epoxy

Epoxy composites cured with DTDA show an initial thermal decomposition temperature approximately 70 °C lower than those cured with 4,4′-diaminodiphenylmethane (MDA), due to the presence of the cleavable disulfide bond [1]. This reduced thermal stability is not a defect but a design feature: it facilitates chemical recycling and reprocessing under mild conditions. MDA-cured epoxies, by contrast, require harsh conditions (e.g., high temperatures or aggressive solvents) for depolymerization, limiting end-of-life options.

Thermal decomposition (T₅%)
Head-to-head
~70 °C lower vs MDA-cured epoxy
Higher T₅% for MDA-cured system
May facilitate mild-condition depolymerization and recycling.
Epoxy vitrimer vs common epoxy composite; direct comparison.
Epoxy vitrimers Thermal degradation Recyclable thermosets

Glass Transition Temperature: Comparable to MDA with Reprocessability

Epoxy networks cured with DTDA exhibit a glass transition temperature (Tg) of ≥ 206 °C, as demonstrated in a diglycidyl ester of aliphatic cyclo (DGEAC)/AFD system [1]. This Tg is comparable to that of MDA-cured epoxies (which typically range from 175 °C to 235 °C depending on formulation) [2], yet DTDA-based networks additionally offer dynamic covalent exchange, enabling topological rearrangement, damage self-reporting, and facile chemical recycling [1]. Thus, DTDA provides high-temperature performance on par with conventional aromatic diamines while unlocking entirely new functional capabilities.

Glass transition (Tg)
Reported
≥ 206 °C (DTDA-epoxy)
175–235 °C (MDA-cured range)
Maintains high thermal stability while enabling dynamic exchange.
DGEAC/AFD epoxy system; cross-study comparable Tg context.
Epoxy composites Glass transition temperature High-performance thermosets

High-Value Applications of DTDA


Self-Healing and Mechanically Robust Polyurethane Coatings

Leveraging the quantitative self-healing efficiency of up to 95.9% and record toughness of 774.4 MJ·m⁻³ , DTDA is the crosslinker of choice for polyurethane coatings designed for extreme service conditions. Applications include protective layers for marine structures, flexible electronics encapsulation, and self-repairing automotive finishes, where autonomous damage recovery and high mechanical resilience directly translate to extended component lifetimes and reduced maintenance costs.

Recyclable High-Performance Epoxy Composites

DTDA-cured epoxy matrices achieve glass transition temperatures ≥ 206 °C while enabling full chemical recycling and damage self-reporting [1]. This combination makes DTDA essential for manufacturing glass-fiber-reinforced composites (GFRCs) used in aerospace, wind turbine blades, and high-end sporting goods. The ability to non-destructively recover glass fibers and reprocess the matrix addresses both performance and sustainability mandates in advanced composite manufacturing.

Reprocessable and Repairable Thermoset Adhesives

The ~70 °C reduction in initial thermal decomposition temperature relative to MDA-cured analogs [2] enables controlled depolymerization and reprocessing of DTDA-based epoxy adhesives. This property is critical for bonding applications in electronics, medical devices, and automotive assemblies where disassembly for repair, component replacement, or end-of-life recycling is required without compromising initial bond strength and thermal stability.

Application
Selection Property
Validation Focus
Self-healing polyurethane coating research
Dynamic disulfide crosslinking and high toughness
Self-healing efficiency and mechanical recovery assessment
Recyclable high-performance epoxy composite development
High Tg retention with chemical recyclability
Thermal reprocessability and fiber recovery validation
Reprocessable thermoset adhesive applications
Controlled thermal depolymerization capability
Reprocessing cycle stability and bond strength review

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